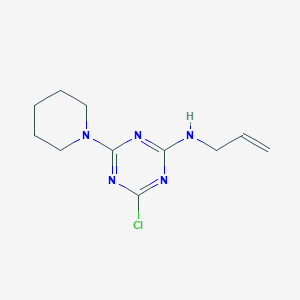![molecular formula C17H18N2O5S2 B5202373 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5202373.png)
2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a promising candidate for various research projects.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It has also been shown to modulate various signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell growth, reduce tumor size, protect neurons from oxidative stress, and improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine in lab experiments is its potent anti-cancer and neuroprotective properties. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and administration.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to increase yield and purity. Additionally, future studies could focus on its potential applications in other scientific research fields, such as immunology and infectious disease research. Finally, clinical trials could be conducted to evaluate its safety and efficacy as a potential therapeutic agent for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine involves the reaction of 2-(4-methoxy-3-nitrophenyl)thiocarbonyl chloride with 4-methylphenylsulfinylamine in the presence of a base such as triethylamine. The resulting product is then treated with 4-methylphenylsulfonyl chloride to obtain the final compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Another potential application of this compound is in the field of neuroscience. Studies have shown that 2-(4-methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine can protect neurons from oxidative stress and prevent neurodegeneration. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-12-3-6-14(7-4-12)26(22,23)18-9-10-25-17(18)13-5-8-16(24-2)15(11-13)19(20)21/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXKSEJUSGPALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5202298.png)
![N-1-naphthyl-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5202301.png)
![4,4'-[(4-nitrophenyl)methylene]bis(5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B5202308.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5202312.png)
![5-(3,4-dimethoxyphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5202319.png)
![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5202322.png)
![1-(4-fluorophenyl)-3-(5-methyl-2-furyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B5202327.png)
![1-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B5202332.png)
![N-[4-({[(5-chloro-1-naphthoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5202342.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5202346.png)

![1-(2-methylphenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5202374.png)
